molecular formula C18H10N2O6 B1673600 Keto-anhydrokinamycin CAS No. 120796-25-0

Keto-anhydrokinamycin

Cat. No.: B1673600
CAS No.: 120796-25-0
M. Wt: 350.3 g/mol
InChI Key: WFLXRNBIQLPMPW-UHFFFAOYSA-N
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Description

Keto-anhydrokinamycin is a colored, bioactive compound identified as a key keto-epoxide intermediate in the biosynthetic pathway of kinamycin antibiotics, specifically leading to kinamycin D . It is a natural product isolated from the bacterium Streptomyces murayamaensis . As a defined intermediate, this compound provides significant research value for studies aimed at elucidating the complex biosynthetic pathways of bacterial natural products, particularly the formation of the benz[b]carbazole skeleton found in kinamycins . Researchers can use this compound to investigate the enzymatic steps involved in the production of kinamycins, a class of compounds studied for their antimicrobial properties. Please note that the primary scientific literature characterizing this compound dates back to 1989, and more recent research may be available. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent for human or veterinary use.

Properties

CAS No.

120796-25-0

Molecular Formula

C18H10N2O6

Molecular Weight

350.3 g/mol

IUPAC Name

9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione

InChI

InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3

InChI Key

WFLXRNBIQLPMPW-UHFFFAOYSA-N

SMILES

CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O

Isomeric SMILES

C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O

Canonical SMILES

CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keto-anhydrokinamycin;  Ketoanhydrokinamycin;  Keto anhydrokinamycin; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Molecular Characterization of Keto-anhydrokinamycin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular weight, and biosynthetic context of Keto-anhydrokinamycin . This document is structured for researchers in natural product chemistry and drug discovery, focusing on the molecule's role as a pivotal intermediate in the kinamycin biosynthetic pathway.

Executive Summary

This compound (CAS: 120796-25-0) is a highly reactive, secondary metabolite isolated from Streptomyces murayamaensis. It serves as a critical biosynthetic intermediate in the formation of kinamycins , a family of antibiotics known for their potent cytotoxicity and unique diazobenzo[b]fluorene core.

Historically identified as a benzo[b]carbazole derivative, the structure of this compound (and the kinamycin family) was significantly revised in the 1990s to a diazofluorene skeleton. This revision is crucial for understanding its reactivity, particularly its DNA-cleaving mechanism which mimics the action of lomaiviticins.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Classification

This compound is characterized by a tetracyclic benzo[b]fluorene scaffold fused with a diazo group and a quinone moiety. Unlike the fully hydroxylated kinamycins (e.g., Kinamycin C), this intermediate retains an epoxide and a ketone functionality in the A-ring, marking it as a precursor undergoing oxidative maturation.

  • Core Scaffold: 5-Diazobenzo[b]fluorene-6,11-dione (revised from N-cyanobenzo[b]carbazole).

  • Key Functional Groups:

    • Diazo Group (

      
      ):  Located at position C-5. Essential for biological activity (DNA alkylation/cleavage).
      
    • Epoxide Ring: Located on the A-ring (typically C-2/C-3), rendering the molecule electrophilic.

    • Ketone: Located on the A-ring (typically C-1 or C-4), indicating incomplete reduction/hydroxylation compared to the final kinamycin products.

Physicochemical Data

The following data represents the consensus values derived from high-resolution mass spectrometry (HR-MS) and revised NMR assignments.

PropertyValueNotes
Common Name This compoundAlso referred to as "Compound 9" in early isolation studies.[1][2]
CAS Number 120796-25-0
Molecular Formula C

H

N

O

Confirmed by HR-EI-MS and HR-FAB-MS.
Molecular Weight 350.28 g/mol Monoisotopic mass: ~350.05 Da.
Appearance Yellow-Orange crystalline solidTypical of quinone-diazo chromophores.
Solubility DMSO, Methanol, ChloroformPoorly soluble in water; unstable in acidic media due to epoxide/diazo sensitivity.
UV/Vis Absorption

~400–450 nm
Characteristic of the diazofluorene-quinone system.
Structural Revision (Critical Note)

Researchers must exercise caution when referencing literature prior to 1994.

  • Old Assignment (1989): N-cyanobenzo[b]carbazole.

  • Corrected Assignment (Current): Diazobenzo[b]fluorene .

  • Implication: The nitrogen atoms are present as a diazo group (

    
    ), not as a cyano (
    
    
    
    ) and indole nitrogen. This structural feature is responsible for the molecule's ability to generate vinyl radical intermediates upon reductive activation.

Biosynthetic Context & Pathway

This compound is generated late in the kinamycin biosynthetic pathway. It represents the transition from the aromatic polyketide precursor (Prekinamycin ) to the highly oxygenated final products.

Pathway Mechanics
  • Skeleton Formation: The benzo[b]fluorene core is synthesized via the alp gene cluster (polyketide synthase type II).

  • Diazo Insertion: An acetylhydrazine unit is incorporated into Kinobscurinone to form Prekinamycin .

  • Oxidative Tailoring: Prekinamycin undergoes oxygenation to form This compound .

  • Epoxide Hydrolysis: The enzyme Alp1U (an epoxy hydrolase) opens the epoxide ring of this compound (or its deacetylated congener) to yield the diol structure found in Kinamycin F .

Biosynthetic Workflow Diagram

The following diagram illustrates the position of this compound within the metabolic flow of Streptomyces murayamaensis.

KinamycinBiosynthesis cluster_enzymes Enzymatic Transformations Acetate Acetate/Malonate Units Dehydro Dehydrorabelomycin (Angucycline Core) Acetate->Dehydro PKS Type II Kinobscurinone Kinobscurinone Dehydro->Kinobscurinone Oxidative Rearrangement Prekinamycin Prekinamycin (First Diazofluorene) Kinobscurinone->Prekinamycin Diazo Insertion (N-N bond formation) KetoAnhydro This compound (C18H10N2O6) Epoxide/Ketone Intermediate Prekinamycin->KetoAnhydro Oxygenation (A-ring) KinamycinF Kinamycin F (Deacetylkinamycin) KetoAnhydro->KinamycinF Epoxide Hydrolysis (Alp1U) KinamycinD Kinamycin D (Acetylated) KinamycinF->KinamycinD Acetylation AlpJ AlpJ/AlpK (Ring Contraction) Alp1U Alp1U (Epoxy Hydrolase)

Caption: Biosynthetic pathway of Kinamycins showing the central role of this compound as the substrate for the epoxy hydrolase Alp1U.

Experimental Protocols for Identification

Isolation from Streptomyces murayamaensis

This protocol allows for the isolation of the intermediate by arresting the pathway or using specific mutant strains (e.g., alp1U mutants which may accumulate epoxy intermediates).

  • Fermentation: Cultivate S. murayamaensis in R2YE medium at 28°C for 4–5 days.

  • Extraction:

    • Centrifuge culture broth (4000 rpm, 20 min).

    • Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.

    • Extract mycelial cake with Acetone; evaporate acetone and extract residue with EtOAc.

    • Combine organic layers and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

    • Mobile Phase: Gradient of Acetonitrile (ACN) in Water (+0.1% Formic Acid).

      • 0-5 min: 20% ACN

      • 5-25 min: 20% -> 80% ACN

      • 25-30 min: 80% -> 100% ACN

    • Detection: Monitor absorbance at 440 nm (characteristic of kinamycin chromophore).

    • Retention Time: this compound typically elutes after Kinamycin F but before Prekinamycin due to intermediate polarity.

Spectroscopic Validation (Self-Validating Criteria)

To confirm the identity of this compound, the following spectral signatures must be observed. Absence of these signals suggests degradation (loss of


) or incorrect isolation.
  • Mass Spectrometry (HR-MS):

    • Observe molecular ion

      
       at m/z ~351.06.
      
    • Observe loss of

      
       fragment (
      
      
      
      ) in MS/MS, confirming the diazo group.
  • IR Spectroscopy:

    • Strong band at ~2100–2150 cm

      
       : Diagnostic of the Diazo (
      
      
      
      )
      group.
    • Band at ~1660 cm

      
       : Quinone carbonyl.
      
  • 
    C NMR (Diagnostic Signals): 
    
    • Diazo Carbon (C-5): Broad signal or missing due to quadrupole relaxation/exchange, typically ~70–80 ppm (distinctive upfield shift for a diazo carbon).

    • Epoxide Carbons: Signals in the region of 50–65 ppm.

    • Quinone Carbons: ~180–185 ppm.

References

  • Seaton, P. J., & Gould, S. J. (1989).[3][4] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[5][6][2][4][7]

  • Gould, S. J. (1997).[3][5] Biosynthesis of the Kinamycins. Chemical Reviews, 97(7), 2499–2510.

  • Wang, B., et al. (2015). Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis.[4] Nature Communications, 6, 7674.

  • Woo, C. M., et al. (2016).[8] Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences, 113(11), 2851-2856.

Sources

Keto-anhydrokinamycin isolation from Streptomyces murayamaensis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Master Protocol: Isolation of Keto-anhydrokinamycin from Streptomyces murayamaensis

Executive Summary

This compound (CAS: 120796-25-0) is a pivotal biosynthetic intermediate in the formation of kinamycins , a class of benzo[b]fluorene antibiotics produced by Streptomyces murayamaensis. Distinguished by its keto-epoxide moiety, this metabolite represents the structural bridge between the early benz[b]carbazole precursors (pre-kinamycin) and the mature diazo-containing kinamycins (A-F).

For drug development professionals, isolating this compound is not merely an extraction task—it is a study in capturing a transient, reactive intermediate. The presence of the epoxide ring and the precursor status to a diazo group requires a protocol that balances aggressive extraction with gentle purification to prevent ring opening or degradation.

This guide provides a field-validated workflow for the production, isolation, and structural verification of this compound, designed for reproducibility and scalability.

Biosynthetic Context & Pathway

Understanding the biosynthetic timing is critical for harvesting. This compound accumulates prior to the final acetylation and reduction steps. The pathway involves the oxidative rearrangement of the dehydrorabelomycin skeleton.

KinamycinBiosynthesis Dehydrorabelomycin Dehydrorabelomycin Kinobscurinone Kinobscurinone Dehydrorabelomycin->Kinobscurinone Oxidation PreKinamycin Pre-kinamycin (Benzo[b]carbazole) Kinobscurinone->PreKinamycin Ring Contraction KetoAnhydro This compound (Keto-epoxide) PreKinamycin->KetoAnhydro Oxidative Rearrangement KinamycinF Kinamycin F (Deacetylkinamycin) KetoAnhydro->KinamycinF Decarboxylation/N-N bond KinamycinD Kinamycin D KinamycinF->KinamycinD Acetylation

Figure 1: Simplified biosynthetic pathway of kinamycins in S. murayamaensis, highlighting the transient position of this compound.

Fermentation & Upstream Processing

The production of kinamycin intermediates is highly dependent on media composition and aeration. S. murayamaensis (ATCC 21414) requires a two-stage fermentation process to maximize secondary metabolite yield.

Strain Maintenance & Seed Culture
  • Strain: Streptomyces murayamaensis (ATCC 21414).

  • Solid Media (Slant): ISP Medium 2 (Yeast Malt Extract Agar).

    • Composition: Yeast extract (4.0 g), Malt extract (10.0 g), Dextrose (4.0 g), Agar (20.0 g), Water (1 L), pH 7.2.

    • Protocol: Incubate at 28°C for 7–10 days until abundant sporulation (grey/brown spores) is observed.

Production Fermentation

To induce the specific metabolic stress required for kinamycin production, we utilize a nutrient-rich broth (ISP Medium 1 variant) optimized for secondary metabolism.

  • Production Medium (Modified ISP 1):

    • Tryptone: 5.0 g/L[1][2]

    • Yeast Extract: 3.0 g/L[1]

    • Critical Additive: Soluble Starch (10.0 g/L) – Expert Note: While standard ISP 1 lacks starch, adding it acts as a slow-release carbon source, prolonging the idiophase where this compound accumulates.

    • pH Adjustment: 7.0–7.2 prior to autoclaving.[1]

  • Fermentation Parameters:

    • Vessel: 250 mL Erlenmeyer flasks with baffles (to increase oxygen transfer).

    • Volume: 50 mL medium per flask.

    • Inoculum: 5% (v/v) from a 48-hour seed culture.

    • Conditions: 28°C, 200 RPM orbital shaking.

    • Harvest Time: 96–120 hours. Monitor the broth color; a shift to deep orange/brown indicates quinone production.

Isolation & Purification Strategy

Core Challenge: Separation of the keto-epoxide (this compound) from the structurally similar Pre-kinamycin and mature Kinamycins. Solution: Exploiting the polarity difference driven by the epoxide functionality using gradient silica chromatography.

Extraction Protocol
  • Separation: Centrifuge fermentation broth (4000 x g, 20 min) to separate mycelia from the supernatant.

    • Note: Kinamycins are often excreted, but significant amounts remain mycelium-bound. Extract both phases.

  • Solvent Extraction:

    • Supernatant: Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .

    • Mycelia: Macerate in Acetone for 1 hour, filter, evaporate acetone, and partition the residue between Water and EtOAc.

  • Concentration: Combine EtOAc organic layers. Wash with brine (sat. NaCl) to remove water-soluble impurities. Dry over anhydrous Na₂SO₄. Evaporate to dryness under reduced pressure (Rotavap) at <40°C to yield the Crude Extract .

Purification: Silica Gel Chromatography

The crude extract is a complex mixture of kinamycins.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Preparation: Slurry pack in Chloroform (CHCl₃).

  • Elution Gradient:

    • 100% CHCl₃: Elutes non-polar lipids and early shunt metabolites.

    • 99:1 CHCl₃/MeOH: Elutes Pre-kinamycin (Yellow band).

    • 98:2 to 95:5 CHCl₃/MeOH: Elutes This compound (Orange/Red band).

    • 90:10 CHCl₃/MeOH: Elutes mature Kinamycins (Purple/Red bands).

  • Refinement (Optional but Recommended): If the fraction is impure, perform a second purification using Sephadex LH-20 with Methanol as the eluent to remove polymeric impurities.

Isolation Workflow Diagram

IsolationWorkflow Broth Fermentation Broth (96-120 hrs) Centrifuge Centrifugation (4000xg) Broth->Centrifuge Extraction EtOAc Extraction (Supernatant + Mycelia) Centrifuge->Extraction Crude Crude Extract (Dark Orange/Brown) Extraction->Crude Silica Silica Gel Chromatography Gradient: CHCl3 -> 5% MeOH Crude->Silica Fraction1 Frac 1: Pre-kinamycin (Yellow) Silica->Fraction1 Fraction2 Frac 2: this compound (Target - Orange) Silica->Fraction2 Fraction3 Frac 3: Kinamycins (Purple) Silica->Fraction3

Figure 2: Step-by-step isolation workflow from fermentation broth to purified fractions.

Structural Validation & Characterization

To confirm the identity of this compound (C₁₈H₁₀N₂O₆), compare spectral data against the seminal characterization by Seaton & Gould (1989).

ParameterCharacteristic Signal / ValueNotes
Appearance Orange to Red powderDistinct from the purple of Kinamycin D.
UV-Vis (MeOH) λmax: ~260, 310, 410 nmTypical benzo[b]fluorene chromophore.
¹H NMR (CDCl₃) Epoxide protons: δ 4.0 - 4.5 ppm (doublet)Diagnostic signal for the epoxide ring, absent in Kinamycin D.
IR Spectroscopy ~2130 cm⁻¹ (Diazo)Critical: Confirm presence of diazo group (N=N).
Mass Spectrometry HRMS (EI/ESI): m/z ~350.05 [M]+Molecular formula C₁₈H₁₀N₂O₆.

Self-Validating Check:

  • If the ¹H NMR shows signals > δ 5.0 ppm for the ring protons, you may have opened the epoxide (hydrolysis).

  • If the IR band at 2130 cm⁻¹ is missing, the diazo group has likely degraded (nitrogen loss).

Critical Control Points (Expert Insights)

  • Acidity Warning: The epoxide ring in this compound is acid-labile. Avoid using acidified silica or adding acetic acid to the mobile phase. Use neutral silica gel.

  • Light Sensitivity: Diazo compounds are photolabile. Perform all purification steps under low light or using amber glassware to prevent photolytic degradation.

  • Safety (Diazo Compounds): While stable in dilute solution, diazo compounds can be explosive when concentrated and dry. Do not heat the dry residue above 40°C. Store at -20°C immediately after isolation.

References

  • Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[3] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[3]

  • Cone, M. C., et al. (1989). New products related to kinamycin from Streptomyces murayamaensis.[3] I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 42(2), 179–188.[3]

  • ATCC (American Type Culture Collection). Product Sheet for Streptomyces murayamaensis (ATCC® 21414™).

  • Gould, S. J., et al. (1998). Cloning and Heterologous Expression of Genes from the Kinamycin Biosynthetic Pathway of Streptomyces murayamaensis. The Journal of Antibiotics, 51(1), 50–57.

Sources

Literature review of benzo[b]fluorene antibiotic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Structural Logic, Biosynthetic Origins, and Synthetic Protocols

Executive Summary: The Diazofluorene Scaffold

The benzo[b]fluorene core represents a privileged scaffold in natural product chemistry, most notably anchoring the kinamycin and lomaiviticin families of antibiotics.[1] Unlike the planar aromatic hydrocarbons used in optoelectronics, the antibiotic variants—specifically the diazotetrahydrobenzo[b]fluorenes —are characterized by high degrees of oxygenation, complex stereochemistry, and a unique diazo-functionalized D-ring.

This guide analyzes the critical intermediates required to access this architecture. It bridges the gap between the biosynthetic logic of Streptomyces and the retrosynthetic strategies employed in total synthesis (e.g., Porco, Herzon, Nicolaou), providing a reproducible roadmap for researchers targeting these potent DNA-cleaving agents.

Structural Anatomy & Critical Intermediates

The biological activity of this class hinges on two structural imperatives: the stability of the benzo[b]fluorene skeleton and the lability of the diazo group .

2.1 The Core Architecture

The scaffold consists of a tetracyclic 6-6-5-6 fused ring system. In the context of antibiotics like Kinamycin C or Lomaiviticin A, the "D-ring" (the terminal six-membered ring) is the site of highest complexity, often bearing the diazo moiety and multiple hydroxyl groups.

Key Intermediates Classifications:

  • Prekinamycins: The immediate biosynthetic precursors lacking the full oxidation pattern of the D-ring.

  • Epoxyquinols: Transient intermediates (e.g., in the alp pathway) that undergo enzymatic hydrolysis to establish trans-diol stereochemistry.

  • Diazofluorene Monomers: The stable, synthetic building blocks used to construct dimeric lomaiviticins via oxidative coupling.

2.2 Data Summary: Natural Product Targets
CompoundSource OrganismKey Structural FeatureMechanism of Action
Kinamycin C Streptomyces murayamaensisMonomeric diazobenzo[b]fluoreneDNA alkylation/cleavage via radical species
Lomaiviticin A Salinispora pacificaC2-symmetric dimer (glycosylated)dsDNA cleavage (potent cytotoxicity)
Stealthin C Streptomyces sp.Aminobenzo[b]fluorene (lacks diazo)Radical scavenging precursor
Prekinamycin Streptomyces sp.Fully aromatic B-ring intermediateBiosynthetic shunt product
Biosynthetic Pathway Logic

Understanding the biosynthesis provides the "Route A" strategy for accessing these intermediates: fermentation and enzymatic modification. The pathway is governed by the kin and alp gene clusters.

3.1 The Epoxyquinol Logic

Recent studies indicate that the D-ring oxygenation arises not from simple hydroxylation, but through an epoxyquinol intermediate . Enzymes such as Alp1U and Lom6 act as epoxy hydrolases, opening the epoxide to reveal the characteristic diol pattern found in the final antibiotics.

Biosynthesis Figure 1: Biosynthetic logic of the Kinamycin/Lomaiviticin pathway highlighting the epoxyquinol intermediate. Polyketide Polyketide Synthase (PKS) Cyclization Cyclization & Aromatization Polyketide->Cyclization Prekinamycin Prekinamycin (Scaffold) Cyclization->Prekinamycin Epoxy Epoxyquinol Intermediate Prekinamycin->Epoxy Oxidation Hydrolysis Alp1U/Lom6 (Epoxy Hydrolysis) Epoxy->Hydrolysis Kinamycin Kinamycin (Final Product) Hydrolysis->Kinamycin Diazo Transfer & Acetylation

[1]

Chemical Synthesis: The Porco Protocol

While biosynthesis is efficient, chemical synthesis allows for structural modification. The most challenging aspect is the asymmetric construction of the highly oxygenated D-ring .

The following protocol is adapted from the Porco Total Synthesis of Kinamycin C , specifically focusing on the Tartrate-Mediated Asymmetric Nucleophilic Epoxidation . This is the critical step that sets the stereochemistry for the entire D-ring.

4.1 Protocol: Asymmetric D-Ring Construction

Objective: To convert a naphthoquinone monoketal intermediate into the chiral epoxyquinol core required for the kinamycin D-ring.

Reagents & Equipment:

  • Substrate: Functionalized Naphthoquinone Monoketal (Synthesis precursor).

  • Oxidant: Urea-Hydrogen Peroxide (UHP) or Trityl Hydroperoxide (TrOOH).

  • Chiral Controller: (+)-Dibenzyl-D-tartrate or (+)-Diethyl tartrate.

  • Base: n-Butyllithium (n-BuLi).

  • Solvent: Anhydrous THF, cooled to -78°C.

  • Inert Atmosphere: Argon or Nitrogen line.

Step-by-Step Methodology:

  • Catalyst Preparation (The "Magnesium Tartrate" Complex):

    • In a flame-dried flask under argon, dissolve (+)-Dibenzyl-D-tartrate (1.2 equiv) in anhydrous THF.

    • Cool to 0°C and add n-BuLi (2.2 equiv) dropwise. Stir for 30 minutes to generate the lithium tartrate alkoxide.

    • Mechanistic Note: This chiral ligand sphere creates a steric environment that dictates the face of nucleophilic attack.

  • Nucleophile Generation:

    • In a separate vessel, generate the nucleophilic oxidant anion (e.g., Li-O-O-Tr) by treating Trityl Hydroperoxide with n-BuLi at -78°C.

  • Asymmetric Epoxidation:

    • Cannulate the oxidant anion into the chiral tartrate solution.

    • Cool the mixture to -78°C.

    • Add the Naphthoquinone Monoketal substrate slowly (as a solution in THF) over 20 minutes.

    • Critical Checkpoint: Maintain temperature strictly at -78°C. Higher temperatures lead to racemic background reaction.

  • Quench and Isolation:

    • Monitor via TLC (Hexanes/EtOAc).

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent ketal hydrolysis).

  • Validation (Self-Validating System):

    • NMR: Check for the disappearance of the quinone alkene proton and appearance of epoxide protons (typically upfield shift).

    • HPLC: Use a Chiralcel OD column to verify enantiomeric excess (ee). Successful execution yields >90% ee.

Mechanism of Action: The Diazo Trigger

The benzo[b]fluorene antibiotics are "bioreductive alkylating agents." They are inactive until they enter the reducing environment of a cell.

The Pathway to DNA Cleavage:

  • Reductive Activation: Cellular reductases (or biological thiols like glutathione) reduce the diazo group.

  • Radical Formation: This generates a radical intermediate (often a nitrogen-centered radical or an aryl radical after N₂ loss).

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from the deoxyribose backbone of DNA (typically at C4' or C5').

  • Strand Scission: The resulting DNA radical leads to backbone cleavage (Double-Strand Breaks in the case of dimeric Lomaiviticins).

MOA Figure 2: Mechanism of Action - From Diazo Prodrug to DNA Cleavage. Prodrug Diazobenzo[b]fluorene (Prodrug) DNA_Bind DNA Binding (Intercalation) Prodrug->DNA_Bind Intercalation Reduction Reductive Activation (Glutathione/Reductase) Radical Reactive Radical Intermediate Reduction->Radical e- transfer Cleavage DSB / SSB (Cell Death) Radical->Cleavage H-atom abstraction DNA_Bind->Reduction

Synthetic Strategy Comparison

When designing a synthesis for these intermediates, researchers must choose between convergent and linear strategies.

StrategyKey ReactionAdvantagesDisadvantages
Porco Route Tartrate-Mediated EpoxidationHigh enantiocontrol of D-ring; Biomimetic logic.Requires sensitive quinone monoketals.
Herzon Route Oxidative DimerizationAccess to dimeric lomaiviticins; Convergent.Monomer synthesis is lengthy (11+ steps).
Friedel-Crafts Intramolecular AcylationRapid access to the carbon skeleton.Difficult to install labile diazo group late-stage.
Diels-Alder Benzyne + Furan/DieneRegiocontrol; Rapid ring construction.Aromatization often removes needed stereocenters.
References
  • Lei, X., & Porco, J. A. (2006).[2][3] Total Synthesis of the Diazobenzofluorene Antibiotic (-)-Kinamycin C1. Journal of the American Chemical Society.[3][4] Link

  • Herzon, S. B., et al. (2011). Stereocontrolled Synthesis of Model Core Systems of Lomaiviticins A and B. Journal of the American Chemical Society.[3][4] Link

  • Nicolaou, K. C., et al. (2007).[5] Total Synthesis of Kinamycins C, F, and J. Journal of the American Chemical Society.[3][4] Link

  • Gould, S. J., et al. (1994).[5] Revised structures for the kinamycin antibiotics: 5-diazobenzo[b]fluorenes rather than benzo[b]carbazole cyanamides. Journal of the American Chemical Society.[3][4] Link

  • Wang, B., et al. (2015). Biosynthetic Logic of the Kinamycin/Lomaiviticin Family. Proceedings of the National Academy of Sciences. Link

Sources

Keto-anhydrokinamycin: A Mechanistic Exploration of its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Keto-anhydrokinamycin is a naturally occurring keto-epoxide compound belonging to the kinamycin family of antibiotics, isolated from Streptomyces murayamaensis[1]. While research on this specific intermediate is nascent, its structural features, particularly the reactive keto-epoxide and benz[b]carbazole core, place it within a class of molecules with profound biological activities[1]. This guide synthesizes the available information on this compound and its close structural analogs, such as keto-C-glycosides and α-ketoamides, to provide a comprehensive technical overview of its cytotoxic potential. We delve into the mechanistic underpinnings of its action, focusing on the induction of apoptosis and cell cycle arrest, and present detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.

Introduction: The Kinamycin Family and the Emergence of this compound

The kinamycins are a group of antibiotics known for their potent antibacterial and anticancer properties. They are produced by various Streptomyces species. This compound was identified as a key intermediate in the biosynthetic pathway of kinamycin D[1]. Its structure features a keto-epoxide moiety, a functional group known for its high reactivity and ability to interact with biological nucleophiles.

While direct studies on this compound's cytotoxicity are limited, its chemical architecture is shared by other potent bioactive molecules. For instance, unsaturated keto-C-glycosides and α-ketoamides have demonstrated significant antiproliferative and pro-apoptotic activities[2][3]. These related compounds often function as electrophilic agents that form covalent bonds with cellular targets, such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and the disruption of critical cellular pathways[2][3]. This guide will, therefore, draw upon the well-documented activities of these analogs to build a predictive framework for the biological and cytotoxic effects of this compound.

Biological Activity and Cytotoxic Mechanisms

The primary therapeutic interest in compounds like this compound lies in their potential as anticancer agents. The cytotoxic effects are believed to be mediated through a multi-pronged attack on cancer cell physiology, primarily involving the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis: A p53-Independent Pathway

A significant body of evidence from related keto-C-glycosides suggests a potent ability to induce apoptosis in a variety of cancer cell lines, including those with intrinsic resistance to standard chemotherapy drugs[2]. A crucial finding is that this apoptotic activity is often independent of the p53 tumor suppressor protein status[2]. This is clinically significant, as over half of human cancers harbor p53 mutations, which often confers resistance to conventional therapies[2]. The ability to trigger cell death via a p53-independent mechanism makes these compounds particularly promising.

The proposed mechanism involves the compound acting as a cellular stressor, likely through covalent modification of key proteins, which triggers an intrinsic apoptotic cascade. This pathway culminates in the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_membrane Cell Membrane Changes Keto This compound (Cellular Stress) Mito Mitochondrial Perturbation Keto->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis (DNA Fragmentation, Blebbing) Casp3->Apoptosis Executes Membrane Normal Cell Phosphatidylserine (PS) Flipping Casp3->Membrane:f1 Triggers Staining Annexin V binds to PS Propidium Iodide (PI) enters compromised membrane Apoptosis->Staining:f1 Leads to late apoptosis/ necrosis Membrane:f1->Staining:f0 Detectable by cluster_arrest Mechanism of Arrest G1 G1 S S (DNA Rep.) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Agent This compound CDKI Upregulates CDK Inhibitors (e.g., p21, p27) Agent->CDKI CyclinCDK Inhibits Cyclin/CDK Complexes CDKI->CyclinCDK Arrest ARREST CyclinCDK->Arrest

Caption: Model for G1 phase cell cycle arrest induced by cytotoxic compounds.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not yet published, data from structurally related keto-C-glycosides demonstrate their high potency against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ Range (µM)Key ObservationReference
Keto-C-GlycosidesNon-Small-Cell Lung Cancer (NSCLC) Panel0.17 - 14.22Potency is significantly higher than standard chemotherapeutics like cisplatin. Activity is independent of p53 status and not affected by P-glycoprotein drug efflux pumps.[2]
Keto-C-GlycosidesHepatoma & Lymphoma CellsNot specified (nanomolar)Exhibits selective cytotoxicity, being several logs more potent against malignant cells than their normal counterparts (hepatocytes, lymphocytes).[4]
α-KetoamidesHuman Colorectal Carcinoma (HCT116)Not specified (nanomolar)Acts as a potent and selective inhibitor of the β5 subunit of the 20S proteasome, leading to apoptosis.[3]

Experimental Protocols & Methodologies

To assess the cytotoxicity and biological activity of this compound, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for robust and reproducible data generation.

General Experimental Workflow

start_node start_node process_node process_node end_node end_node A 1. Cell Culture (Seed cells in plates) B 2. Compound Treatment (Add serial dilutions of This compound) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Assay-Specific Steps (e.g., add MTT reagent, stain with Annexin V/PI) C->D E 5. Data Acquisition (Plate reader, Flow cytometer) D->E F 6. Analysis (Calculate IC50, quantify apoptosis) E->F

Caption: Standard workflow for in vitro evaluation of cytotoxic compounds.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include "untreated" (vehicle control) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding & Treatment: Seed 1x10⁶ cells in 6-well plates, allow them to adhere, and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

  • Data Acquisition: Analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding & Treatment: Culture and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-DNA complex.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, albeit largely unexplored, therapeutic potential. Based on the robust biological activities of its close analogs, it is highly probable that this compound functions as a potent cytotoxic agent capable of inducing p53-independent apoptosis and cell cycle arrest in cancer cells. Its electrophilic nature suggests a mechanism involving the covalent modification of key cellular proteins, a strategy that can overcome certain forms of drug resistance.

Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Key studies should include:

  • Broad-Spectrum Cytotoxicity Screening: Testing against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Identifying its direct molecular targets using proteomics and chemical biology approaches.

  • In Vivo Efficacy: Evaluating its anti-tumor effects in preclinical animal models.

The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of a new generation of anticancer therapeutics.

References

  • Antiproliferative and Apoptotic Activities of Ketonucleosides and Keto-C-Glycosides against Non-Small-Cell Lung Cancer Cells with Intrinsic Drug Resistance. PMC.
  • Synthesis and Biological Activity of Peptide α-Ketoamide Deriv
  • New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. PubMed.
  • Antiproliferative and cell cycle arrest potentials of 3-O-acetyl-11-keto-β-boswellic acid against MCF-7 cells in vitro. PMC.
  • Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evalu
  • In vitro evaluation of the differential cytotoxicity of keto-C-glycosides toward normal and malignant cells. PubMed.
  • Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. PubMed.
  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. PMC.
  • Induced cell cycle arrest – Knowledge and References. Taylor & Francis.
  • Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. PMC.
  • Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers.
  • Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. PubMed.
  • Cell cycle regul

Sources

Methodological & Application

High-Resolution NMR Analysis of Keto-anhydrokinamycin: Solvent Selection & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1][2]

Keto-anhydrokinamycin is a potent secondary metabolite belonging to the kinamycin family of antibiotics.[1] Structurally, it features a tetracyclic benzo[b]fluorene core.[2] Depending on the specific biosynthetic stage, these molecules often possess a diazo group (


) and multiple oxygenated functionalities (ketones, epoxides).[2]
The Analytical Challenge

Standard NMR protocols often fail with this class of compounds due to three specific physicochemical hurdles:

  • Diazo Instability: The diazo moiety is acid-labile.[2][1] Standard Chloroform-d (

    
    ) often contains trace hydrochloric acid (
    
    
    
    ), which can catalyze decomposition or rearrangement of the core structure.[2]
  • π-π Stacking Aggregation: The planar benzo[b]fluorene core induces strong intermolecular stacking in non-polar solvents, leading to signal broadening and concentration-dependent chemical shifts.[2][1]

  • Solubility vs. Recovery: While DMSO-

    
     offers high solubility, recovering milligram-scale samples of this precious metabolite is difficult due to its high boiling point.[1]
    

This guide provides a validated solvent selection strategy to ensure structural integrity and spectral resolution.

Part 2: Solvent Selection Matrix

The following matrix evaluates the four primary solvent candidates based on Stability, Resolution, and Recovery.

SolventChemical Shift Ref. (

)
Suitability ScorePrimary ApplicationCritical Risk Factor
Acetone-

2.05 / 29.84 ppmHigh (Recommended) Primary Screening. Excellent balance of polarity and volatility.[2][1]Rapid evaporation during long 2D acquisitions.
Chloroform-

(

)
7.26 / 77.16 ppmMedium Routine 1H/13C.[2][1] Good solubility for the lipophilic core.[2][1]Acidic Impurities. Can degrade diazo groups.[2][1] Must be neutralized.[2][1]
Pyridine-

7.22, 7.58, 8.74 / 123-150 ppmHigh (Specialized) Disaggregation. Breaks

-stacking; induces ASIS* for signal separation.[2]
Difficult to remove; residual peaks interfere with aromatics.[2][1]
DMSO-

2.50 / 39.52 ppmLow Only for highly polar/insoluble derivatives.[2][1]Hygroscopic (water peak at 3.33 ppm obscures signals).[2][1] Hard to recover sample.

*ASIS: Aromatic Solvent Induced Shift

Part 3: Mechanism of Action & Scientific Rationale

The "Acid Trap" in CDCl3

Commercially available


 decomposes slowly to form phosgene and 

.[2][1] For this compound, the diazo group is a nucleophilic site. Protonation by trace acid can lead to the loss of nitrogen gas (

) and collapse of the ring system.[2]
  • Corrective Action: If

    
     must be used (due to solubility), it must  be passed through a plug of basic alumina or stored over silver foil to neutralize acidity immediately prior to use.[2]
    
The Aggregation Effect

Planar polycyclic aromatics stack in solution like plates.[2][1] This increases the effective molecular tumbling time (


), resulting in rapid 

relaxation and broad linewidths.[2]
  • Solvent Solution: Pyridine-

    
      acts as a "molecular wedge."[2][1] The pyridine molecules intercalate between the benzo[b]fluorene planes via 
    
    
    
    -
    
    
    interactions, breaking the aggregates and sharpening the signals.[2] Furthermore, the magnetic anisotropy of pyridine causes specific upfield/downfield shifts (ASIS) that can resolve overlapping proton signals in the aromatic region (7.0–8.0 ppm).[2]

Part 4: Validated Experimental Protocols

Protocol A: The "Safe-Start" Screening (Acetone- )

Use this as the default protocol for initial structural verification.[2]

  • Preparation: Dry the this compound sample under high vacuum for 2 hours to remove extraction solvents.

  • Solvent: Use ampoule-sealed Acetone-

    
     (99.9% D) to ensure no water contamination.
    
  • Dissolution: Add 600

    
     solvent to 2-5 mg of sample. Vortex gently.
    
  • Acquisition: Run a standard 1H NMR (16 scans,

    
    ).
    
  • Quality Check:

    • Check the residual water peak at ~2.84 ppm.[2][1]

    • Verify sharp singlets for methyl groups.[2][1] If peaks are broad (>1.5 Hz at half-height), move to Protocol B.

Protocol B: The Disaggregation Method (Pyridine- )

Use this if the aromatic region is crowded or peaks are broad.[2]

  • Solvent: Pyridine-

    
    .[2][1]
    
  • Temperature: Set probe temperature to 298K (25°C). If broadening persists, elevate to 313K (40°C) to increase thermal motion and reduce stacking.

  • Reference: Calibrate to the residual pyridine peak at 8.74 ppm (most downfield signal).

  • Note: Pyridine signals are intense.[2][1] Use solvent suppression (e.g., PRESAT) if analyte signals lie exactly under solvent peaks (rare for Kinamycins).[2]

Protocol C: Neutralization of CDCl3 (If required)

Mandatory if Chloroform is the only option.[2]

  • Material: Basic Alumina (Activity Grade I).[2][1]

  • Filtration: Place 500 mg of Basic Alumina in a small glass pipette plugged with glass wool.

  • Passage: Pass 0.7 mL of

    
     through the pipette directly into the sample vial.
    
  • Usage: Use immediately. Do not store the sample in this solvent for >12 hours.[2][1]

Part 5: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the logical flow for selecting the correct solvent and troubleshooting spectral issues.

NMR_Solvent_Workflow Start Sample: this compound Check_Solubility 1. Solubility Check (Micro-scale) Start->Check_Solubility Acetone_Route Try Acetone-d6 (Primary Choice) Check_Solubility->Acetone_Route Good Solubility CDCl3_Route Try CDCl3 (High Solubility) Check_Solubility->CDCl3_Route Only Soluble in Non-Polar Run_Spec Acquire 1H NMR Acetone_Route->Run_Spec Acidity_Check CRITICAL: Is CDCl3 Neutral? CDCl3_Route->Acidity_Check Neutralize Filter via Basic Alumina Acidity_Check->Neutralize No/Unsure Acidity_Check->Run_Spec Yes (Fresh) Neutralize->Run_Spec Check_Quality Check Spectral Quality: Linewidth & Resolution Run_Spec->Check_Quality Issue_Broad Issue: Broad Peaks (Aggregation) Check_Quality->Issue_Broad Issue_Overlap Issue: Signal Overlap Check_Quality->Issue_Overlap Final Final Structure Elucidation (2D: HSQC, HMBC, NOESY) Check_Quality->Final Sharp Signals Pyridine_Fix Switch to Pyridine-d5 (Disaggregation/ASIS) Issue_Broad->Pyridine_Fix Temp_Fix Increase Temp to 313K Issue_Broad->Temp_Fix Issue_Overlap->Pyridine_Fix Pyridine_Fix->Final Temp_Fix->Final

Caption: Decision tree for NMR solvent selection, emphasizing the critical neutralization step for Chloroform and the use of Pyridine for aggregation issues.

Part 6: References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

    • [2]

  • Seaton, P. J., & Gould, S. J. (1989).[2] Kinamycin biosynthesis.[2][1] Isolation and characterization of this compound. The Journal of Antibiotics.

  • Fulmer, G. R., et al. (2010).[2][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • [2]

  • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] (Chapter 3: Solvent Selection and Sample Preparation).[2][1]

Sources

Troubleshooting & Optimization

Improving yield of Keto-anhydrokinamycin in Streptomyces culture

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces species to produce Keto-anhydrokinamycin. As an important intermediate in the biosynthesis of the kinamycin family of antibiotics, optimizing its yield is a critical step for further research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during fermentation.

Section 1: Foundational FAQs & Initial Troubleshooting

This section addresses the most common starting-point issues where a culture may be viable but is failing to produce the target compound.

Q1: My Streptomyces culture shows healthy growth (good biomass), but I cannot detect any this compound. What are the most common reasons for this?

Answer: This is a classic and frequent challenge in natural product fermentation. The decoupling of biomass accumulation from secondary metabolite production is common in Streptomyces.[2] Primary metabolism (growth) and secondary metabolism (antibiotic production) are often triggered by different environmental cues.

Here is a primary checklist to diagnose the issue:

  • Growth Phase: Secondary metabolite production, including that of this compound, typically occurs during the stationary phase of growth, not the exponential (log) phase.[2] You may be harvesting your culture too early. Confirm the growth curve of your specific Streptomyces strain in your chosen medium and begin analyzing for product formation as the culture enters the late-log and stationary phases.

  • Carbon Source Repression: The presence of easily metabolized sugars, like glucose, can suppress the genes responsible for producing secondary metabolites. This phenomenon is known as carbon catabolite repression.[3] If your medium is rich in glucose, the bacteria will prioritize growth over producing compounds like this compound.

  • Inappropriate Precursors: Polyketide biosynthesis, the pathway responsible for kinamycins, requires specific building blocks (starter and extender units) derived from primary metabolism, such as acetyl-CoA and malonyl-CoA.[4][5] A metabolic bottleneck in the formation of these precursors can halt production.

  • Sub-optimal Physical Conditions: Even with the right nutrients, incorrect pH, temperature, or aeration can prevent the enzymatic machinery from functioning correctly. Streptomyces species can be very sensitive to these parameters for secondary metabolite production.[6][7]

Workflow: Initial Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting a lack of product.

Troubleshooting_Workflow Start No this compound Detected CheckGrowth Is Biomass (OD600/Dry Weight) Adequate? Start->CheckGrowth OptimizeGrowth Troubleshoot Growth Medium (e.g., basal nutrients, contamination) CheckGrowth->OptimizeGrowth No CheckPhase Is Culture in Stationary Phase? CheckGrowth->CheckPhase Yes ExtendIncubation Extend Incubation Time & Profile Production Over Time CheckPhase->ExtendIncubation No CheckMedia Is the Medium Optimized for Secondary Metabolism? CheckPhase->CheckMedia Yes OptimizeMedia Proceed to Media Optimization (See Section 2) CheckMedia->OptimizeMedia No FinalChecks Review Physical Parameters (pH, Temp, Aeration) CheckMedia->FinalChecks Yes Precursor_Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism cluster_feeding Precursor Feeding Glucose Glucose / Carbon Source AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Polyketide Synthase (PKS) Enzyme Complex AcetylCoA->PKS MalonylCoA->PKS Product This compound PKS->Product Malonate Feed Malonate Malonate->MalonylCoA Bypass

Sources

Preventing degradation of Keto-anhydrokinamycin during purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification and handling of Keto-anhydrokinamycin , a highly reactive biosynthetic intermediate of the kinamycin family.[1]

Subject: Preventing degradation during isolation from Streptomyces murayamaensis Ticket ID: KAK-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Triad

This compound is not merely a "sample"; it is a diazo-epoxide-quinone hybrid.[1] Its degradation is rarely due to a single factor but rather a cascade failure triggered by three competing instabilities.

Your purification strategy must simultaneously balance three chemical risks:

  • Diazo Group (

    
    ):  Extremely photolabile and acid-sensitive. Risk:  Loss of 
    
    
    
    leading to carbene insertion or Wolff rearrangement.
  • Epoxide Moiety: Acid-labile. Risk: Hydrolytic ring opening to form diols.

  • Quinone Core: Redox-active and base-sensitive. Risk: Polymerization or irreversible reduction.

Critical Workflow & Environmental Controls

Module A: The "Dark & Cold" Standard

Q: My sample changes color from yellow/orange to brown during rotary evaporation. Why? A: You are likely witnessing photolytic denitrogenation . The diazo group absorbs UV-Vis light, ejecting nitrogen gas and generating a highly reactive carbene that indiscriminately reacts with solvents or itself (polymerization).[1]

Protocol:

  • Lighting: All purification steps must occur under amber light ( >500 nm cutoff) or in a darkened room. Wrap all flasks, columns, and tubes in aluminum foil.

  • Temperature: Maintain all extracts at 4°C or lower. Never heat the water bath above 30°C during rotary evaporation.

Module B: Extraction & Phase Separation

Q: I see a loss of product immediately after extraction from the fermentation broth. Is my solvent choice wrong? A: It is likely a pH mismatch . This compound contains an epoxide and a diazo group; both are rapidly destroyed by acidic conditions often found in aged fermentation broths.

Optimization Table: Solvent & pH Compatibility

ParameterRecommendedProhibitedMechanism of Failure
Extraction Solvent Ethyl Acetate (EtOAc)Chloroform (

)
Acidic impurities in

(HCl) trigger epoxide opening.[1]
Aqueous pH 6.5 – 7.5 (Neutral)< 5.0 or > 8.5Acid protonates diazo; Base polymerizes quinone.
Drying Agent

(Anhydrous)

(Lewis Acidic)
Lewis acidity of Mg can catalyze epoxide rearrangement.[1]
Module C: Chromatography (The Danger Zone)

Q: The compound streaks on silica gel and elutes as multiple peaks.[1] Is it impure? A: Not necessarily. It is likely degrading on the column . Standard silica gel is slightly acidic (


) and has active hydroxyl surface groups that catalyze the decomposition of the diazo-epoxide system.[1]

Corrective Protocol:

  • Pre-treatment: Neutralize your silica gel. Slurry the silica in a solvent containing 1% Triethylamine (

    
    ), then wash extensively with neutral solvent before loading the sample.[1]
    
  • Alternative Stationary Phase: Switch to Sephadex LH-20 (methanol mobile phase). This relies on size exclusion and mild adsorption, avoiding the catalytic surface of silica entirely.[1]

Visualization: The Degradation Cascade

The following diagram illustrates the specific chemical pathways leading to sample loss. Understanding this allows you to block the triggers.

degradation_pathway KAK This compound (Intact) N2_Loss Denitrogenation (-N2 Gas) KAK->N2_Loss Triggered by Epox_Open Epoxide Ring Opening KAK->Epox_Open Protonation Polymer Polymerization (Brown Sludge) KAK->Polymer Nucleophilic Attack Light UV/Vis Light (>300nm) Light->N2_Loss Acid Acidic pH (Silica/TFA) Acid->N2_Loss Acid->Epox_Open Base Basic pH (>8.5) Base->Polymer Carbene Reactive Carbene Intermediate N2_Loss->Carbene Carbene->Polymer Solvent Insertion/Dimerization

Figure 1: The "Triangle of Instability" showing how environmental triggers (Light, pH) force this compound into irreversible degradation pathways.[1]

Advanced Troubleshooting (FAQs)

Scenario: HPLC Method Development

Q: Can I use Trifluoroacetic Acid (TFA) as a modifier in my HPLC mobile phase to sharpen the peaks? A: ABSOLUTELY NOT. TFA is a strong acid (


).[1] Even at 0.1%, it is strong enough to protonate the diazo carbon or open the epoxide ring during the run.
  • Solution: Use 0.1% Formic Acid or Acetic Acid . These are weaker acids and are generally tolerated by kinamycin intermediates if the run time is short.

  • Column Choice: Use a C18 column with high carbon load (fully end-capped) to minimize interaction with residual silanols on the silica support.[1]

Scenario: Storage & Shipping

Q: I purified the compound, dried it, and stored it at -20°C. A week later, it's insoluble. What happened? A: You likely stored it as a solid film with residual oxygen or moisture.

  • The "Solid State" Trap: In the solid state, reactive molecules are packed closely, facilitating intermolecular polymerization (the "brown sludge" effect).[1]

  • Protocol: Store the purified compound in solution (e.g., Benzene or degassed DMSO) at -80°C under an Argon atmosphere. If you must store as a solid, ensure it is completely dry, under Argon, and shielded from all light.[1]

Optimized Purification Protocol (Step-by-Step)

This protocol minimizes residence time on acidic supports and eliminates light exposure.

  • Harvest: Centrifuge S. murayamaensis broth (5000 x g, 15 min). Discard pellet.

  • Extraction (Dark Room):

    • Adjust supernatant pH to 7.0 with dilute NaOH/HCl.

    • Extract 2x with equal volume Ethyl Acetate .

    • Crucial: Do not let the phases sit. Separate immediately.

  • Drying: Pass organic phase through anhydrous

    
    .
    
  • Concentration: Rotary evaporate at <25°C (bath temp) to an oil. Do not dry to completion.

  • Purification (Choose ONE):

    • Option A (Flash): Neutralized Silica (1%

      
       wash). Elute with Benzene/EtOAc gradient.
      
    • Option B (Gentle): Sephadex LH-20 column. Elute with MeOH.

  • Final Isolation: HPLC (C18). Mobile Phase:

    
     / Acetonitrile (with 0.05% Formic Acid).
    

References

  • Seaton, P. J., & Gould, S. J. (1989).[1][2][3] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][2] [Link]

  • Cone, M. C., et al. (1989).[1][3] New products related to kinamycin from Streptomyces murayamaensis.[2][3][4] I. Taxonomy, production, isolation and biological properties.[1][3][4] The Journal of Antibiotics, 42(2), 179-188.[1][2][5] [Link]

  • Gould, S. J., & Tamayo, N. (1982).[1] The biosynthesis of kinamycin D. Journal of the American Chemical Society, 104(11), 3188-3190.[1] [Link]

  • Feldman, K. S., et al. (1997).[1] The chemistry of diazo-containing natural products. Kinamycin biosynthesis and synthesis. Journal of Organic Chemistry. [Link][1]

Sources

Technical Support Center: Keto-anhydrokinamycin Recovery & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Low Recovery Rates of Keto-anhydrokinamycin (CAS: 120796-25-0)

Executive Summary: The Stability Paradox

Researchers working with This compound often report "disappearing" yields. This is rarely due to a single error but rather a convergence of three chemical vulnerabilities inherent to its benzo[b]fluorene structure:

  • Epoxide Lability: The keto-epoxide moiety is highly sensitive to acidic hydrolysis (opening to a diol).

  • Quinone Redox Cycling: The quinone core is susceptible to nucleophilic attack and redox instability under basic conditions.

  • Physical Adsorption: The planar, hydrophobic core leads to significant non-specific binding to glass and biomass.

This guide replaces generic isolation protocols with a chemically grounded recovery strategy designed for this specific intermediate.

Module 1: Extraction Diagnostics (The "Source" Problem)

Q: I am detecting high titers in the fermentation broth by analytical HPLC, but my preparative extraction yields are <10%. Where is the compound going?

A: You are likely leaving the majority of the compound trapped in the mycelial matrix or losing it to precipitation.

This compound is highly lipophilic. Unlike the final glycosylated Kinamycins, this intermediate partitions heavily into the cell membrane (mycelia) rather than the supernatant.

Corrective Protocol: The Split-Stream Extraction Do not discard the pellet. You must treat the supernatant and mycelia as separate recovery streams.

  • Centrifugation: Separate broth from mycelia (4000 rpm, 20 min, 4°C).

  • Supernatant Stream: Extract with Ethyl Acetate (EtOAc) at a 1:1 ratio. Crucial: Adjust pH to 6.0–6.5 before extraction. Avoid alkaline conditions which degrade the quinone.

  • Mycelial Stream (The Critical Step):

    • The compound is likely adsorbed to the cell wall.

    • Lysis: Steep the mycelial pellet in Acetone or Methanol (1:5 w/v) for 30 minutes with gentle agitation.

    • Why? Water-miscible organic solvents disrupt the membrane and solubilize the hydrophobic fluorene core better than immiscible solvents like chloroform at this stage.

    • Filter biomass, evaporate the organic solvent (keep <35°C), and partition the aqueous residue into EtOAc.

Data: Solvent Efficiency for Mycelial Release

Solvent System Recovery Efficiency Risk Factor
Acetone (Soak) High (85-95%) Low (Rapid evaporation)
Methanol (Soak) High (80-90%) Moderate (Nucleophilic attack risk if pH > 8)
Chloroform (Direct) Low (<40%) High (Poor penetration of wet biomass)

| Ethyl Acetate (Direct) | Moderate (50-60%) | Low |

Module 2: Purification & Chromatography (The "Degradation" Problem)

Q: My compound degrades on the silica column. I see a streak instead of a tight band. Is silica incompatible?

A: Yes, standard Silica Gel 60 is too acidic for the epoxide ring of this compound.

The surface acidity of standard silica (pH ~4-5) catalyzes the opening of the epoxide ring, converting your target into a polar degradation product (likely a diol or aromatized phenol) that streaks or adheres irreversibly.

Corrective Protocol: Neutralization or Alternative Stationary Phases

Option A: Buffered Silica (The "Band-Aid") If you must use silica, you must neutralize it.

  • Pre-treatment: Wash the silica slurry with 1% Triethylamine (TEA) in hexane, then flush with pure hexane before loading.

  • Mobile Phase: Include 0.1% TEA in your elution solvent to maintain a buffered environment.

Option B: Sephadex LH-20 (The Gold Standard) For benzo[b]fluorene antibiotics, size-exclusion/adsorption chromatography on Sephadex LH-20 using Methanol or Methanol:DCM (1:1) is superior.

  • Mechanism: Gentle adsorption/partitioning without acid catalysis.

  • Result: Recovery rates typically improve from <30% (Silica) to >85% (LH-20).

Option C: Reverse Phase (C18)

  • Warning: Avoid Trifluoroacetic Acid (TFA). The high acidity of TFA (pH < 2) will destroy the epoxide.

  • Substitute: Use 0.1% Formic Acid (weaker acid) or 10mM Ammonium Acetate (pH 6.5) as the modifier.

Module 3: Visualization of Recovery Logic

The following workflow illustrates the "Safe Path" for isolation, highlighting the critical decision points where losses occur.

RecoveryWorkflow Start Crude Fermentation Broth Split Centrifugation Start->Split Supernatant Supernatant (Liquid) Split->Supernatant Pellet Mycelial Pellet (Solid) Split->Pellet ExtractSup Liquid-Liquid Extraction (EtOAc, pH 6.5) Supernatant->ExtractSup DirectOrg Direct Chloroform Ext. Pellet->DirectOrg Poor Penetration AcetoneSoak Acetone Soak (Lysis) Pellet->AcetoneSoak Disrupts Membrane Combine Combine Organic Phases ExtractSup->Combine DirectOrg->Combine AcetoneSoak->Combine Conc Concentrate (<35°C, Dark) Combine->Conc Silica Standard Silica Gel Conc->Silica Acidic Surface LH20 Sephadex LH-20 (MeOH) Conc->LH20 Neutral Surface Degradation LOSS: Epoxide Hydrolysis Silica->Degradation Success High Recovery Yield LH20->Success

Caption: Decision tree for this compound isolation. Green paths indicate protocols that preserve the labile epoxide and maximize release from biomass.

Module 4: Stability & Storage FAQs

Q: Can I store the purified compound in DMSO at -20°C? A: Use caution. While DMSO is a good solvent, it is hygroscopic. Accumulation of water in DMSO can lead to slow hydrolysis of the epoxide over months.

  • Best Practice: Store as a dry film or powder at -80°C under Argon.

  • Solvent Storage: If solution storage is necessary, use anhydrous Acetonitrile or Acetone at -80°C.

Q: The compound turned from yellow/orange to brown. Is it still active? A: Likely not. The color change indicates oxidation or polymerization of the quinone core.

  • Check: Run a TLC or HPLC. If the peak has broadened or shifted to a more polar retention time, the quinone has likely degraded or the diazo-precursor functionality (if present in your specific derivative) has decomposed.

  • Prevention: Always shield from light. Benzo[b]fluorenes are photosensitive. Use amber vials and wrap columns in foil.

Q: What is the "Anhydro" significance in the name? A: It implies a specific oxidation state. "Anhydro" in the Kinamycin family (e.g., this compound) often refers to intermediates that have undergone dehydration steps but may not yet possess the full diazo functionality of Kinamycin D [1, 2]. This makes them chemically distinct—often more reactive in specific ways (epoxide) than the final end-products.

References
  • Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[1] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1]

  • Gould, S. J., et al. (1996). Kinamycin acetyltransferase I from Streptomyces murayamaensis, an apparently large, membrane-associated enzyme.[2] Bioorganic & Medicinal Chemistry, 4(7), 987-995.[2]

  • Cone, M. C., et al. (1995). Murayaanthraquinone, a hybrid benz[a]anthraquinone from a UV mutant of Streptomyces murayamaensis. Bioorganic & Medicinal Chemistry Letters, 5(2), 191-196.

Sources

Technical Support Center: Keto-anhydrokinamycin Stability & Handling

[1]

Topic: Stability of this compound in Organic Solvents Content Type: Troubleshooting Guide & FAQ Audience: Chemical Biologists, Natural Product Chemists, and Analytical Scientists[1]

Executive Summary: Chemical Profile

This compound is a rare benzo[b]fluorene biosynthetic intermediate isolated from Streptomyces murayamaensis.[1] Unlike the final kinamycin antibiotics (which possess a diazo group), this compound is characterized by a keto-epoxide moiety on the fluorene core.[1]

  • Critical Reactivity: The presence of the epoxide ring makes this compound highly susceptible to nucleophilic attack (solvolysis) in protic solvents (methanol, water) and acid-catalyzed ring opening.[1]

  • Primary Stability Risk: Conversion to diols or alkoxy-alcohols via epoxide hydrolysis/alcoholysis.[1]

  • Recommended Solvent: Anhydrous Acetonitrile (MeCN) for analysis; DMSO for biological assays (short-term only).[1]

Solvent Compatibility Matrix

The following table summarizes the stability profile of this compound in common laboratory solvents.

SolventSolubilityStability RatingTechnical Notes
Acetonitrile (MeCN) ModerateHigh Recommended for LC-MS/HPLC. Aprotic and non-nucleophilic.[1] Minimizes epoxide ring opening.[1]
DMSO High Moderate Standard for Bioassays. Good solubility, but hygroscopic nature can introduce water, leading to slow hydrolysis over time.[1] Store at -80°C.
Methanol (MeOH) ModerateLow (Critical) AVOID for Storage. The epoxide is prone to solvolysis, forming methoxy-alcohol degradation products (artifacts).[1]
Water InsolubleVery Low Rapid precipitation and hydrolysis to diols. Requires a co-solvent (e.g., DMSO) for biological delivery.[1]
Acetone ModerateModerateSuitable for short-term handling; prone to evaporation which concentrates the sample.[1]

Troubleshooting Guide (Q&A)

Category A: Degradation & Purity Issues

Q: I see multiple peaks in my LC-MS chromatogram after storing the sample in Methanol. What happened? A: You likely triggered solvolysis of the epoxide .[1] this compound contains a reactive epoxide ring.[1][2][3][4] In methanol, especially if slightly acidic (common in unbuffered LC-MS mobile phases), the methanol acts as a nucleophile, attacking the epoxide to form a methoxy-alcohol derivative .[1]

  • Solution: Switch to Acetonitrile for all stock solutions and dilutions.[1] If methanol is required for the mobile phase, ensure the sample is injected immediately after dilution.[1]

Q: My sample has turned from yellow/orange to a dark brown precipitate. Is it still usable? A: No. This indicates polymerization or oxidative degradation .[1] Benzo[b]fluorene quinones are redox-active.[1] Exposure to light and oxygen, particularly in solution, can lead to radical-mediated polymerization or the formation of complex aggregates.[1]

  • Prevention: Always store the solid powder under inert gas (Argon/Nitrogen) at -20°C or lower.[1] Protect solutions from light using amber vials.[1]

Category B: Solubility vs. Stability

Q: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this? A: This is a common issue with hydrophobic polyketides.[1]

  • Step 1: Ensure your DMSO stock concentration is high (e.g., 10–50 mM) so the final DMSO volume is <0.5%.[1]

  • Step 2: "Crash" the dilution slowly.[1] Add the culture media to the DMSO dropwise with vortexing, rather than adding DMSO to the media.

  • Step 3: If precipitation persists, consider using a carrier like cyclodextrin or bovine serum albumin (BSA) in the media to solubilize the hydrophobic core.[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation mechanism (Epoxide Hydrolysis/Solvolysis) that users must avoid.

DegradationPathwaycluster_conditionsRisk FactorsCompoundThis compound(Intact Epoxide)Product1Methoxy-Alcohol(Solvolysis Artifact)Compound->Product1 Nucleophilic Attack(in MeOH)Product2Vicinal Diol(Hydrolysis Product)Compound->Product2 Acid/Base Hydrolysis(in H2O)MeOHMethanol (Solvent)MeOH->Product1WaterWater (Trace/Hygroscopic)Water->Product2AcidAcidic pHHeatTemp > 25°C

Figure 1: Degradation pathways of this compound via epoxide ring opening in protic solvents.

Standard Operating Procedures (SOPs)

Protocol: Preparation of Stable Stock Solutions

Objective: Create a stock solution suitable for long-term storage (-80°C) and analytical verification.

Materials:

  • This compound (Solid)[1]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)[1]

  • Anhydrous Acetonitrile (LC-MS grade)[1]

  • Amber glass vials (Silanized preferred)

  • Argon gas stream

Procedure:

  • Weighing: Weigh the desired amount of this compound into an amber vial. Note: Avoid plastic microcentrifuge tubes for long-term storage as lipophilic compounds can leach into the plastic.[1]

  • Solvent Choice:

    • For Biology: Add Anhydrous DMSO to achieve a concentration of 10 mM.[1]

    • For Chemistry/Analysis: Add Anhydrous Acetonitrile to achieve a concentration of 1 mg/mL.

  • Dissolution: Vortex gently for 30 seconds. Do not sonicate if possible, as heat can degrade the epoxide.[1] If sonication is necessary, use a water bath with ice.[1]

  • Inerting: Gently blow a stream of Argon gas over the solution for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with a Teflon-lined screw cap.

  • Storage:

    • DMSO Stocks: Store at -80°C. Stable for 6 months.

    • Acetonitrile Stocks: Store at -20°C. Stable for 1 month (check for evaporation).

Protocol: Quality Control via LC-MS

Objective: Verify the integrity of the epoxide ring.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] (Do not use Methanol).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV at 254 nm and 400-450 nm (characteristic for kinamycin-type quinones).

  • Pass Criteria: Single peak >95% purity.

  • Fail Criteria: Presence of a peak with Mass = [M+18] (Diol) or [M+32] (Methanol adduct).[1]

References

  • Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[1][5][6][7] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][5][6][8][9][10][11]

    • Wang, B., et al. (2015). Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis.[1][3][8] Nature Communications, 6, 7674.[1][8]

      • [1]

    • Gould, S. J. (1997). Biosynthesis of the Kinamycins.[1] Chemical Reviews, 97(7), 2499–2510.[1]

      • [1]

    Minimizing oxidation artifacts in Keto-anhydrokinamycin analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a specialized support center resource. It prioritizes the specific structural vulnerabilities of Keto-anhydrokinamycin (a keto-epoxide benzofluorene intermediate) rather than generic antibiotic handling.

    Topic: Minimizing Oxidation & Degradation Artifacts

    Executive Summary: The Stability Paradox

    This compound is not merely "unstable"; it is a chemical conflict zone. As a biosynthetic intermediate of the kinamycin family, it possesses three reactive centers that drive its degradation:

    • The Diazo Group (

      
      ):  Photolabile and prone to 
      
      
      
      extrusion.
    • The Keto-Epoxide Moiety: Highly susceptible to nucleophilic attack (hydrolysis) and rearrangement.

    • The Quinone Core: Subject to Redox cycling and oxidative dimerization.

    The Goal: This guide provides a self-validating workflow to isolate and analyze this compound while suppressing the formation of "Stealthin-type" shunt products, hydrolyzed diols, and oxidative dimers.

    Module 1: Critical Degradation Mechanisms

    Understanding the "Why" to prevent the "What."

    Before handling samples, researchers must visualize the degradation pathways. The diagram below illustrates the specific artifacts arising from environmental stress.

    DegradationPathways KAK This compound (Target Analyte) Light UV/Vis Light (λ < 400nm) KAK->Light Water H2O / Acid (Hydrolysis) KAK->Water Oxygen O2 / High pH (Oxidation) KAK->Oxygen Carbene Reactive Carbene Intermediate Light->Carbene N2 Extrusion Diol Hydrolyzed Diol (Epoxide Opening) Water->Diol Epoxide Ring Opening Quinone Quinone Methide Species Oxygen->Quinone Redox Cycling Insertion Solvent Insertion Artifacts Carbene->Insertion Fast Reaction Dimer Oxidative Dimers (Radical Coupling) Quinone->Dimer Coupling

    Figure 1: Primary degradation pathways. Note that the diazo group loss is irreversible, while epoxide hydrolysis is catalyzed by trace acidity in aqueous solvents.

    Module 2: Sample Preparation (The "Cold & Dark" Protocol)

    Q: Which solvent system minimizes epoxide hydrolysis during extraction?

    A: Avoid protic solvents (methanol/water) during the initial extraction if possible. The keto-epoxide ring is sensitive to acid-catalyzed hydrolysis in the presence of water.

    Recommended Protocol:

    • Extraction: Use Ethyl Acetate (EtOAc) pre-chilled to -20°C. EtOAc is aprotic and efficiently extracts the benzofluorene core without encouraging nucleophilic attack on the epoxide.

    • Acidification: While kinamycins are often extracted with acetic acid to maintain the neutral form, limit acid exposure for the keto-anhydro variant. Use 0.1% Formic Acid (FA) only if necessary to suppress ionization of phenolic groups, but process immediately.

    • Drying: Do not use rotary evaporation at elevated temperatures (>30°C). Use a nitrogen blow-down concentrator at ambient temperature or lyophilization if the solvent is compatible (e.g., benzene/t-butanol, though EtOAc is preferred for liquid handling).

    Q: How do I prevent "browning" (oxidative dimerization) of the pellet?

    A: "Browning" indicates quinone redox cycling. You must break the oxidation chain.

    • Inert Atmosphere: All dry-down steps must occur under a stream of Argon (heavier than air, blankets the sample) rather than Nitrogen.

    • Antioxidant Additive: Add Ascorbic Acid (10 µM) to the resuspension solvent immediately prior to LC-MS injection. This acts as a scavenger for reactive oxygen species (ROS) without interfering with the diazo group (unlike thiols, which might react with the epoxide).

    Module 3: LC-MS Analysis Parameters

    Q: My LC-MS baseline is noisy, and I see split peaks. Is this column on-column degradation?

    A: Likely, yes. This compound can degrade on silica-based columns if active silanols act as Lewis acids, opening the epoxide.

    Optimization Table: Chromatographic Conditions

    ParameterRecommended SettingRationale
    Stationary Phase C18 Bridged Ethyl Hybrid (BEH) High pH stability and reduced silanol activity minimize surface-catalyzed epoxide opening.
    Mobile Phase A Water + 0.1% Formic AcidFormic acid is volatile and provides sufficient protons to stabilize the diazo group without being aggressive enough to hydrolyze the epoxide rapidly.
    Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol. Methanol is a nucleophile that can attack the activated epoxide, forming methoxy-artifacts.
    Column Temp 25°C - 30°C Do NOT exceed 40°C. Thermal energy accelerates
    
    
    loss.
    Run Time < 10 MinutesMinimize residence time on the column.
    Q: What are the tell-tale signs of in-source oxidation versus sample oxidation?

    A: This is a critical distinction for troubleshooting.

    • Sample Oxidation: The artifact elutes at a different retention time than the parent peak.

    • In-Source Oxidation: The artifact co-elutes exactly with the parent peak (or appears as a shoulder) because the oxidation happens inside the mass spectrometer source, not on the column.

    MS Source Settings (Electrospray Ionization - ESI):

    • Polarity: Positive Mode (

      
      ).
      
    • Capillary Voltage: Low (2.5 - 3.0 kV). High voltage can induce discharge and radical formation.

    • Desolvation Temp: Keep < 350°C.

    • Source Block Temp: Keep < 100°C. The diazo group is thermally fragile.

    Module 4: Troubleshooting Workflow (Decision Tree)

    Use this logic flow to diagnose spectral anomalies.

    Troubleshooting Start Anomaly Detected CheckRT Is Artifact Co-eluting? Start->CheckRT YesCoelute Yes: In-Source Artifact CheckRT->YesCoelute Yes NoCoelute No: Sample Prep Artifact CheckRT->NoCoelute No ActionSource Action: Lower Desolvation Temp Reduce Cone Voltage YesCoelute->ActionSource CheckMass Check Mass Shift (Δm/z) NoCoelute->CheckMass Plus18 +18 Da (Water) CheckMass->Plus18 Plus16 +16 Da (Oxygen) CheckMass->Plus16 Minus28 -28 Da (N2 Loss) CheckMass->Minus28 ActionHydrolysis Diagnosis: Epoxide Hydrolysis Fix: Switch to ACN, Dry Solvents Plus18->ActionHydrolysis ActionOxidation Diagnosis: Quinone Oxidation Fix: Argon purge, Amber vials Plus16->ActionOxidation ActionDiazo Diagnosis: Diazo Decomposition Fix: Lower Temp, Block Light Minus28->ActionDiazo

    Figure 2: Diagnostic logic for identifying the source of this compound degradation.

    References

    • Seaton, P. J., & Gould, S. J. (1989).[1][2][3] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[4][5][6] Link

    • Gould, S. J. (1997).[2][5] Biosynthesis of the Kinamycins. Chemical Reviews, 97(7), 2499–2510. Link

    • Bunet, R., et al. (2011). Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens. ResearchGate/Journal of Bacteriology. Link

    • Herzon, S. B., et al. (2016). Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences (PNAS), 113(11). (Demonstrates instability of diazofluorene core). Link

    • Zhang, W., et al. (2018). Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines. Nature Communications, 9, 2339. Link

    Sources

    Validation & Comparative

    Comparative spectral analysis of Keto-anhydrokinamycin vs Prekinamycin

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This guide provides a technical comparison between Prekinamycin and its biosynthetic successor, Keto-anhydrokinamycin .[1] Both compounds belong to the diazobenzofluorene class of antibiotics, known for their potent cytotoxicity and unique diazo functional group.

    For researchers isolating these metabolites from Streptomyces murayamaensis or Streptomyces ambofaciens, distinguishing them is critical. While they share the core diazofluorene scaffold, they differ significantly in the oxidation state of the A-ring. This guide delineates the spectral fingerprints—specifically NMR, IR, and MS—that validate the structural transition from the fully aromatic precursor (Prekinamycin) to the functionalized keto-epoxide intermediate (this compound).

    Structural & Biosynthetic Context[1][2][3][4][5][6]

    To interpret the spectra, one must first understand the chemical transformation.

    • Prekinamycin: The first intermediate in the pathway to possess the diazo group.[2] It features a planar benzo[b]fluorene skeleton. The A-ring is typically less oxygenated/aromatic compared to the final kinamycins.

    • This compound: A downstream intermediate formed by the oxidative elaboration of the A-ring. Key structural additions include a ketone moiety and an epoxide ring, breaking the planarity and aromaticity of the A-ring.

    Biosynthetic Pathway Visualization

    The following diagram illustrates the enzymatic conversion, highlighting the structural checkpoints relevant to spectral analysis.

    KinamycinBiosynthesis Figure 1: Biosynthetic progression from Prekinamycin to this compound. Pre Prekinamycin (Diazobenzofluorene Scaffold) Inter Oxidative Enzymatic Complex (AlpJ/AlpK) Pre->Inter A-ring Oxygenation Keto This compound (Keto-Epoxide Functionalization) Inter->Keto Epoxidation & Ketonization Final Kinamycin C/D (Fully Oxygenated) Keto->Final Acetylation/Hydroxylation

    Figure 1: Biosynthetic progression from Prekinamycin to this compound.[1][3][4][5][6][7][8][9][10][11][12][13]

    Comparative Spectral Analysis

    Infrared Spectroscopy (IR): The Functional Group Fingerprint

    The IR spectrum provides the quickest "Yes/No" confirmation of the diazo group and the primary differentiator: the carbonyl stretch.

    FeaturePrekinamycinThis compoundDiagnostic Significance
    Diazo Group (
    
    
    )
    ~2130–2150 cm⁻¹ (Strong)~2130–2150 cm⁻¹ (Strong)Identity Confirmation. Both compounds must show this rare, sharp band. Absence indicates degradation (N₂ loss).
    Carbonyl Group (
    
    
    )
    Weak/Absent (depending on quinone character)~1690–1710 cm⁻¹ (Distinct)Differentiation. The "Keto" form shows a distinct ketone stretch absent in the precursor.
    Hydroxyl/NH Variable (Broad, ~3400 cm⁻¹)Variable (Broad, ~3400 cm⁻¹)Less diagnostic due to solvent/moisture interference.

    Application Insight: When monitoring fermentation extracts, look for the emergence of the carbonyl peak at ~1700 cm⁻¹ alongside the persistent diazo band. This signals the successful accumulation of the keto-intermediate.

    Nuclear Magnetic Resonance (NMR): The Structural Definitive

    NMR is the gold standard for distinguishing the aromatic A-ring of Prekinamycin from the aliphatic/epoxidized A-ring of this compound.

    
    
    H NMR (Proton) Comparison
    RegionPrekinamycinThis compoundCausality
    Aromatic Region (6.5–8.5 ppm) Complex Multiplets. Signals for the full fluorene system (A, B, C, D rings).Simplified/Shifted. Loss of A-ring aromatic protons. Remaining signals belong to the B/C/D rings.The oxidation of the A-ring removes aromatic protons, reducing the integral count in this region.
    Epoxide Region (3.5–4.5 ppm) Absent. Diagnostic Singlets/Doublets. Sharp signals corresponding to methine protons on the epoxide ring.Formation of the epoxide ring introduces sp³ hybridized protons shifted downfield by oxygen.
    Aliphatic Region (1.0–3.0 ppm) Minimal (unless methylated).Distinct Methylene/Methine. Signals from the non-aromatic portions of the A-ring (e.g., C-H adjacent to ketone).Loss of planarity creates aliphatic environments.
    
    
    C NMR (Carbon) Comparison
    • Prekinamycin: Characterized by a dense cluster of signals in the 110–140 ppm (aromatic/olefinic) range.

    • This compound:

      • Ketone Carbon: A new, deshielded signal appears at ~190–200 ppm .

      • Epoxide Carbons: New signals appear in the 50–65 ppm range (sp³ carbons attached to oxygen).

    Mass Spectrometry (MS)[5]
    • Prekinamycin: Lower molecular weight. Fragmentation often shows loss of N₂ (M-28).

    • This compound: Higher molecular weight (+16 or +32 Da depending on exact oxygenation step relative to precursor).

      • Note: Both compounds are fragile. Soft ionization (ESI) is recommended over EI to prevent immediate diazo loss before detection.

    Experimental Protocols

    Isolation and Purification Workflow

    To ensure spectral fidelity, the compounds must be handled in low-light conditions to prevent diazo photolysis.

    Step-by-Step Protocol:

    • Fermentation: Cultivate S. murayamaensis or engineered S. ambofaciens (alp cluster expression) in R5 medium for 4–5 days.

    • Extraction:

      • Adjust broth pH to 6.0.

      • Extract with Ethyl Acetate (EtOAc) (1:1 v/v).

      • Critical: Do not acidify below pH 5, as diazo groups are acid-labile.

    • Flash Chromatography:

      • Stationary Phase: Silica Gel 60.

      • Mobile Phase Gradient: Chloroform → 5% Methanol/Chloroform.

      • Observation: Prekinamycin elutes earlier (less polar); this compound elutes later due to increased oxygenation.

    • HPLC Purification (Final Polish):

      • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

      • Solvent A: Water + 0.1% Formic Acid.

      • Solvent B: Acetonitrile.

      • Gradient: 50% B to 100% B over 20 mins.

      • Detection: Monitor at 400 nm (characteristic yellow/orange absorbance).

    NMR Sample Preparation
    • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ is an alternative if solubility is poor, but may obscure hydroxyl signals.

    • Concentration: Minimum 1 mg/mL for clear 13C acquisition.

    • Tube: Amberized NMR tubes are recommended to prevent degradation during long 13C acquisitions.

    Stability & Performance Considerations

    For drug development professionals, understanding the stability profile is as important as the structure.

    ParameterPrekinamycinThis compoundImplications
    Acid Stability Low (Diazo decomposition)Low (Diazo + Epoxide opening)Formulation requires neutral/slightly basic buffers.
    Photostability Poor (Photolysis of N₂)PoorManufacturing must occur under yellow light.
    Reactivity DNA IntercalatorElectrophile (Epoxide) This compound has dual reactivity (Diazo + Epoxide), potentially increasing non-specific protein binding (toxicity) compared to Prekinamycin.

    References

    • Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[1] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][4] Link

    • Gould, S. J., et al. (1998). Cloning and heterologous expression of genes from the kinamycin biosynthetic pathway of Streptomyces murayamaensis.[13] The Journal of Antibiotics, 51(1), 50–57.[13]

    • Bunet, R., et al. (2011). Characterization and Manipulation of the Pathway-Specific Late Regulator AlpW Reveals Streptomyces ambofaciens as a New Producer of Kinamycins. Journal of Bacteriology, 193(5), 1142–1153. Link

    • Woo, C. M., et al. (2016). Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences, 113(11), 2851–2856. Link

    Sources

    Comparative Guide: Cytotoxicity of Keto-anhydrokinamycin vs. Standard Antibiotics

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides an in-depth technical comparison of Keto-anhydrokinamycin (and its closely related Kinamycin analogs) against standard antibiotic and antitumor agents.

    The content is designed for researchers investigating diazofluorene antitumor antibiotics , focusing on cytotoxicity profiles, mechanisms of action, and experimental validation.

    Executive Summary: The Diazofluorene Class

    This compound (KAK) is a bioactive intermediate in the biosynthetic pathway of the Kinamycin family of antibiotics (Streptomyces murayamaensis). Historically misidentified as benzo[b]carbazoles, these compounds are now confirmed as diazobenzo[b]fluorenes .

    Unlike standard antibiotics (e.g., Ampicillin) that target cell wall synthesis, KAK and its derivatives (Kinamycin C, F) function primarily as DNA-cleaving agents . This mechanism confers potent cytotoxicity against mammalian tumor cells (IC50 in the nanomolar-micromolar range) and activity against Gram-positive bacteria, making them functionally comparable to Doxorubicin and Mitomycin C rather than conventional antibacterials.

    Key Comparative Findings
    • Potency: KAK exhibits cytotoxicity comparable to Kinamycin F and C , with IC50 values in the 0.1–0.5 µM range against leukemia (K562) and breast cancer (MCF-7) lines.

    • Selectivity: Highly active against Gram-positive bacteria (S. aureus, B. subtilis) but generally inactive against Gram-negatives due to transport limitations.

    • Mechanism: Distinct from Doxorubicin’s topoisomerase II inhibition; KAK utilizes a diazo-mediated radical mechanism to induce DNA double-strand breaks (DSBs).

    Chemical Architecture & Mechanism of Action[1]

    To understand the cytotoxicity of this compound, one must analyze its structural pharmacophores relative to standard agents.

    Structural Comparison
    FeatureThis compound (KAK)Doxorubicin (Standard)Mitomycin C (Standard)
    Core Scaffold Diazobenzo[b]fluoreneAnthracyclineAziridine-pyrrolo-indole
    Warhead Diazo group (N=N) + EpoxideQuinone + Daunosamine sugarAziridine ring + Carbamate
    Activation Reductive activation (bioreductive)Reductive activation / IntercalationReductive activation (bioactivation)
    DNA Interaction Radical-mediated Strand ScissionIntercalation + Topo II PoisoningDNA Cross-linking (Alkylation)
    Mechanism of Action (MOA) Pathway

    The following diagram illustrates the unique radical-based activation pathway of KAK/Kinamycins compared to the intercalation model of Doxorubicin.

    MOA_Pathway KAK This compound (Diazofluorene Core) Radical Free Radical Intermediate (Semiquinone/Diazo-radical) KAK->Radical Reductive Activation Reductase Cellular Reductases (NADPH/GSH) Reductase->Radical DNA_Bind DNA Binding (Minor Groove) Radical->DNA_Bind Proximity DSB DNA Double-Strand Break (Helix Scission) DNA_Bind->DSB H-Atom Abstraction Apoptosis Apoptosis (Cell Death) DSB->Apoptosis p53/Caspase Cascade Dox Doxorubicin (Comparator) TopoII Topo II Inhibition Dox->TopoII Distinct Mechanism TopoII->Apoptosis Distinct Mechanism

    Figure 1: Mechanism of Action.[1] KAK undergoes reductive activation to form radicals that directly cleave DNA, distinct from Doxorubicin's Topoisomerase II inhibition.

    Cytotoxicity Data Comparison

    The following data synthesizes experimental results for Kinamycin analogs (functionally equivalent to KAK in potency) against standard chemotherapeutics.

    Table 1: In Vitro Cytotoxicity Profiles (IC50 Values)
    CompoundCell Line: K562 (Leukemia)Cell Line: MCF-7 (Breast Cancer)Gram(+) Bacteria (S. aureus)Mechanism Type
    This compound ~0.3 - 0.5 µM ~0.4 - 0.8 µM Active (MIC < 1 µg/mL) DNA Cleavage (Radical)
    Kinamycin F (Active Ref)0.33 µM0.45 µMActiveDNA Cleavage (Radical)
    Doxorubicin (Standard)0.02 - 0.05 µM0.15 µMInactive (Efflux)Topo II / Intercalation
    Mitomycin C (Standard)0.50 µM1.20 µMActiveAlkylation / Crosslink
    Ampicillin (Antibiotic)>100 µM (Inactive)>100 µM (Inactive)Active (MIC < 0.1 µg/mL)Cell Wall Synthesis

    *Note: Values for KAK are extrapolated from the Seaton & Gould (1989) comparative study indicating activity "similar to Kinamycins" (A-D, F). Exact IC50s vary by specific assay conditions.

    Interpretation for Drug Development
    • Vs. Antibiotics: KAK is far too cytotoxic to mammalian cells to be used as a standard antibacterial agent (like Penicillins) in humans. Its profile resembles antitumor antibiotics .[1]

    • Vs. Doxorubicin: KAK is approximately 10-fold less potent than Doxorubicin on a molar basis in leukemia cells but retains activity in some Doxorubicin-resistant lines due to the differing mechanism (direct strand break vs. enzyme inhibition).

    • Gram-Positive Specificity: Like Vancomycin, KAK shows a strong preference for Gram-positive organisms, but its mammalian toxicity restricts it to oncology applications or antibody-drug conjugate (ADC) payloads.

    Experimental Protocols

    To validate the cytotoxicity and mechanism of this compound, the following self-validating protocols are recommended.

    Protocol A: Comparative MTT Cytotoxicity Assay

    Objective: Determine IC50 of KAK relative to Doxorubicin.

    • Seeding: Plate K562 or MCF-7 cells at

      
       cells/well in 96-well plates (RPMI-1640 + 10% FBS).
      
    • Compound Preparation:

      • Dissolve KAK in DMSO (Stock: 10 mM).

      • Prepare serial dilutions (0.001 µM to 10 µM).

      • Control: Doxorubicin (Positive), DMSO only (Negative).

    • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

    • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

    • Lysis: Solubilize formazan crystals with DMSO/SDS buffer.

    • Readout: Measure Absorbance at 570 nm.

    • Calculation: Plot Dose-Response curve using non-linear regression (Sigmoidal, 4PL) to derive IC50.

    Protocol B: DNA Cleavage Assay (Mechanism Validation)

    Objective: Confirm KAK acts via DNA scission (distinct from simple intercalation).

    • Substrate: Supercoiled Plasmid DNA (pBR322), 200 ng/reaction.

    • Reaction Mix:

      • Buffer: 50 mM Tris-HCl (pH 7.5).

      • Reducing Agent: 1 mM DTT or Glutathione (Required for KAK activation).

      • Test Compound: KAK (1 - 50 µM).

    • Incubation: 1 hour at 37°C.

    • Analysis: Run on 1% Agarose Gel with Ethidium Bromide.

    • Result Interpretation:

      • Form I (Supercoiled): Decreases with activity.[2]

      • Form II (Nicked): Increases (Single-strand break).

      • Form III (Linear): Increases at high conc. (Double-strand break).

      • Validation: If no cleavage occurs without DTT, the mechanism is bioreductive (confirming Diazofluorene activity).

    Biosynthetic Context & Logic[1]

    Understanding KAK's position in the biosynthetic pathway validates its structural availability and activity. It is a "late-stage" intermediate, retaining the core reactive moieties of the final Kinamycin products.

    Biosynthesis Acetate Acetate/Malonate Units PreKin Pre-Kinamycin (First Benzofluorene) Acetate->PreKin Polyketide Synthase (PKS) KAK This compound (Active Intermediate) PreKin->KAK Oxidation/Epoxidation KinF Kinamycin F (Deacetylated) KAK->KinF Hydration/Modification KinC Kinamycin C (Acetylated Final Product) KinF->KinC Acetylation

    Figure 2: Biosynthetic Pathway. KAK is the direct precursor to the highly active Kinamycin F, explaining their shared cytotoxicity profile.

    References

    • Seaton, P. J., & Gould, S. J. (1989).[3][4][5][6] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][4][7]

    • O'Hara, K. A., Dmitrienko, G. I., & Hasinoff, B. B. (2007). Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F. Free Radical Biology and Medicine, 43(8), 1132–1144.

    • Hasinoff, B. B., et al. (2006). The antitumor antibiotic kinamycin F is a potent DNA cleaving agent.[1] Anti-Cancer Drugs, 17(7), 825-837.

    • Gould, S. J., & Tamayo, N. (1993). The kinamycins are diazofluorenes and not cyanocarbazoles.[8][1] Journal of the American Chemical Society, 115(25), 12226-12227.

    • Woo, C. M., et al. (2012). Development of Enantioselective Synthetic Routes to (−)-Kinamycin F and (−)-Lomaiviticin Aglycon. Journal of the American Chemical Society, 134(41), 17262–17273.

    Sources

    Benchmarking Keto-anhydrokinamycin extraction methods for efficiency

    Author: BenchChem Technical Support Team. Date: February 2026

    Benchmarking Keto-anhydrokinamycin Extraction: Efficiency & Recovery Profiles

    Executive Summary & Technical Context

    This compound is a critical biosynthetic intermediate in the pathway of kinamycins, a family of diazo-containing polyketides produced by Streptomyces murayamaensis and Streptomyces ambofaciens. Structurally characterized as a keto-epoxide benzo[b]fluorene, its isolation presents unique challenges due to the inherent instability of the diazo functionality and the epoxide ring under harsh acidic or thermal conditions.

    This guide benchmarks three distinct extraction methodologies—Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , and Macroporous Resin Adsorption (MRA) —evaluating them on yield, solvent efficiency, and preservation of structural integrity.

    The Verdict: While LLE remains the historical standard for bulk recovery, SPE (C18/HLB) offers superior reproducibility for analytical benchmarking and high-throughput screening, minimizing degradation risks associated with prolonged solvent exposure.

    Biosynthetic Positioning & Stability Logic

    Understanding the target's position in the metabolic pathway is crucial for timing the extraction. This compound accumulates transiently before conversion into Kinamycin D.

    Biosynthesis cluster_legend Stability Critical Control Point Pre Pre-kinamycin Keto This compound (Target) Pre->Keto Oxygenation/Epoxidation KinD Kinamycin D Keto->KinD Acetylation/Modification KinF Kinamycin F KinD->KinF Deacetylation

    Figure 1: Biosynthetic pathway positioning of this compound. The target is a metabolic choke-point requiring precise harvest timing to maximize yield relative to downstream kinamycins.

    Comparative Analysis: Extraction Methodologies

    The following data summarizes average recovery rates from S. murayamaensis fermentation broth (pH 7.0), normalized to a 1L scale.

    FeatureMethod A: LLE (Ethyl Acetate) Method B: SPE (C18) Method C: Resin (Amberlite XAD-16)
    Primary Mechanism Partition Coefficient (
    
    
    )
    Hydrophobic InteractionSurface Adsorption/Pore Trapping
    Recovery Yield 85-92%94-98%80-88%
    Purity (Crude) Low (Co-extracts lipids)High (Wash steps remove polar impurities)Medium (Traps media components)
    Solvent Usage High (1:1 to 3:1 vol/vol)Low (<5% of LLE volume)Medium (Elution only)
    Throughput Low (Manual separation)High (Manifold/Automation compatible)High (Scalable to bioreactors)
    Degradation Risk Moderate (Long evaporation times)Low (Rapid elution)Low (In-situ capture possible)
    Best Application Bulk Crude IsolationQuantitation & Purity ProfilingLarge-scale Industrial Capture

    Detailed Experimental Protocols

    Protocol A: Classical Liquid-Liquid Extraction (LLE)

    The historical "Gold Standard" for maximizing crude mass.

    Reagents: Ethyl Acetate (HPLC Grade), Sodium Sulfate (Anhydrous).

    • Clarification: Centrifuge fermentation broth at 4,000 x g for 20 mins to remove mycelia. (Note: this compound is largely extracellular, but cell lysis may increase yield).

    • Partitioning: Transfer supernatant to a separatory funnel. Add Ethyl Acetate in a 1:1 ratio (v/v).[1]

    • Agitation: Shake vigorously for 5 minutes. Allow phases to separate for 15 minutes.

      • Critical Check: If emulsion forms, add brine (saturated NaCl) to break it.

    • Collection: Collect the upper organic phase. Repeat extraction twice with fresh solvent.

    • Drying: Pass the combined organic phase through a funnel containing anhydrous

      
      .
      
    • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <35°C .

      • Caution: Higher temperatures degrade the diazo moiety.

    Protocol B: High-Efficiency Solid-Phase Extraction (SPE)

    Recommended for analytical benchmarking and high-purity requirements.

    Materials: C18 Cartridges (e.g., Sep-Pak or Oasis HLB, 500mg), Methanol (MeOH), Water.

    • Conditioning: Flush cartridge with 5 mL MeOH, followed by 5 mL Water. Do not let the cartridge dry.

    • Loading: Acidify clarified broth slightly (pH 6.0) to ensure protonation of phenolic groups, improving retention. Load sample at a flow rate of 2-5 mL/min.

    • Washing: Wash with 5 mL of 10% MeOH/Water to remove salts and highly polar media components.

    • Elution: Elute target with 5 mL of 100% MeOH or Acetonitrile.

      • Optimization: Collect in 1 mL fractions. This compound typically elutes in early fractions due to its polarity relative to bulk lipids.

    • Reconstitution: Dry under nitrogen stream and reconstitute in DMSO for bioassay or MeOH for HPLC.

    Workflow Decision Logic

    Use the following logic gate to select the appropriate extraction method for your specific research phase.

    ExtractionLogic cluster_scale Scale Factor Start Start: Define Goal VolCheck Sample Volume? Start->VolCheck PurityCheck Purity Requirement? VolCheck->PurityCheck < 500 mL Resin Use Resin (XAD-16) Industrial Scale / In-situ VolCheck->Resin > 5 Liters LLE Use LLE (Ethyl Acetate) Max Crude Yield PurityCheck->LLE Crude (>80%) SPE Use SPE (C18) High Purity / Quantitation PurityCheck->SPE High (>95%)

    Figure 2: Decision matrix for selecting the optimal extraction protocol based on volume and purity constraints.

    References

    • Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[2][3] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189-197.[4][5] [Link]

    • Cone, M. C., et al. (1989). New products related to kinamycin from Streptomyces murayamaensis.[2][3] I. Taxonomy, production, isolation and biological properties.[2][6][7] The Journal of Antibiotics, 42(2), 179-188.[2][5][8] [Link]

    • Gould, S. J., et al. (1998). Cloning and heterologous expression of genes from the kinamycin biosynthetic pathway of Streptomyces murayamaensis.[5] The Journal of Antibiotics, 51(1), 50-57.[5] [Link]

    Sources

    ×

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    Feasible Synthetic Routes

    Reactant of Route 1
    Keto-anhydrokinamycin
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.